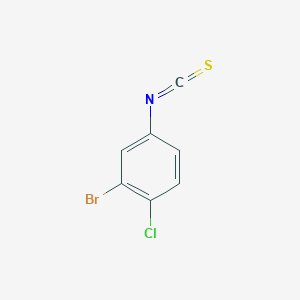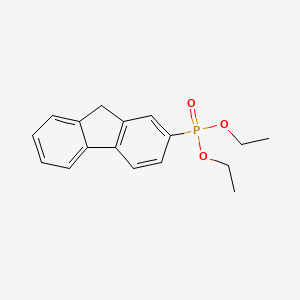
Trimethyl(2,4,6-trifluorophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,4,6-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: Trimethyl(2,4,6-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Trimethyl(2,4,6-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under anhydrous conditions.
Reduction: Catalysts such as tris(pentafluorophenyl)borane are often used in conjunction with silanes.
Major Products:
Substitution Reactions: Products include various substituted phenylsilanes.
Reduction Reactions: Products include reduced organic compounds and silanes.
科学研究应用
Trimethyl(2,4,6-trifluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism by which Trimethyl(2,4,6-trifluorophenyl)silane exerts its effects involves the activation of the silicon atom, making it a reactive center for various chemical transformations. The trifluorophenyl group enhances the electron-withdrawing capability, stabilizing the intermediate species formed during reactions. This stabilization is crucial for the compound’s reactivity and selectivity in various chemical processes .
相似化合物的比较
- Trimethyl(2,4,5-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,4-trichlorophenyl)silane
Comparison: Trimethyl(2,4,6-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its reactivity and stability. Compared to its analogs, it offers a distinct balance of electronic and steric effects, making it particularly useful in selective organic transformations .
属性
IUPAC Name |
trimethyl-(2,4,6-trifluorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKMBDCQVQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
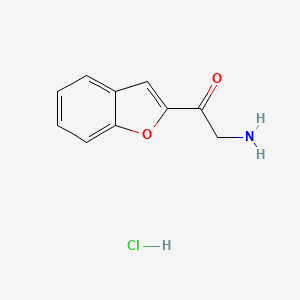
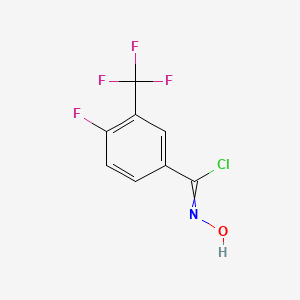
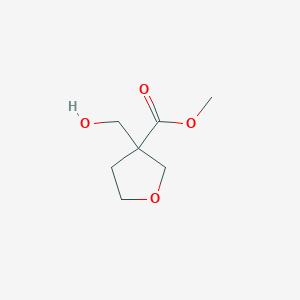
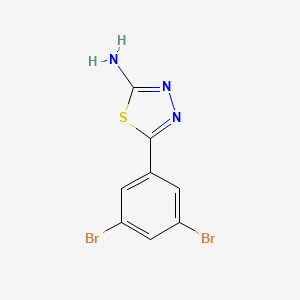
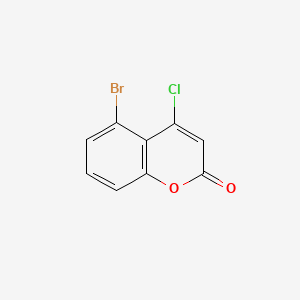
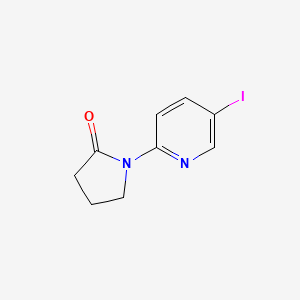
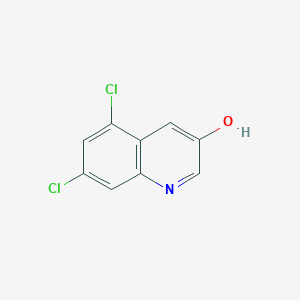
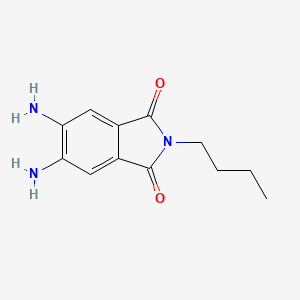
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
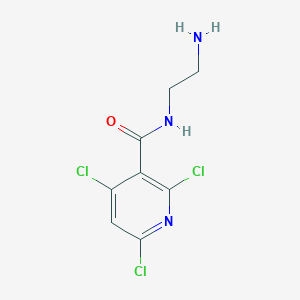
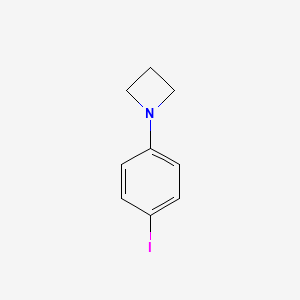
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
